(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological activity, and are found in a number of pharmaceuticals .
Piperidine derivatives
Piperidine is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . It is a six-membered ring with one nitrogen atom, and compounds containing a piperidine ring have been shown to exhibit a wide range of pharmacological properties .
Thiazole derivatives
Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole rings are found in a number of important drugs, including antibiotics and anticancer agents .
Pyrrole derivatives
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger and biochemically significant molecules .
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-14-17(27-19(20-14)22-8-2-3-9-22)18(23)21-10-6-16(7-11-21)28(24,25)13-15-5-4-12-26-15/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTPADMVBAIXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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